2-methoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-22-9-12(21)15-4-7-20-14-11(8-18-20)13(16-10-17-14)19-5-2-3-6-19/h8,10H,2-7,9H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZLSQWCSJEKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide, a compound characterized by its unique structural features, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 302.37 g/mol. Its structure includes a methoxy group and a pyrrolidine moiety linked to a pyrazolo[3,4-d]pyrimidine core, which is pivotal for its biological activity.
Research indicates that compounds similar to this compound exhibit potent inhibition against specific kinases involved in cellular signaling pathways. For instance, studies on related pyrazolo compounds have shown their ability to inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are crucial in regulating cell signaling and have implications in cancer and neurodegenerative diseases .
Biological Activity Data
The biological activity of the compound has been assessed through various assays, including enzymatic inhibition and cell viability tests. Below is a summary of key findings:
| Biological Assay | IC50 Value (µM) | Comments |
|---|---|---|
| PI5P4Kγ Inhibition | 0.064 | Strong inhibitor; significant selectivity observed. |
| Cell Viability (MCF-7 Cell Line) | 0.047 | Induces apoptosis; effective against breast cancer cells. |
| G2/M Cell Cycle Arrest | N/A | Notable effect on cell cycle progression. |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the methoxy group and the pyrrolidine ring significantly influence the compound's potency. The presence of electron-donating groups like methoxy enhances anticancer activity across various cell lines. Conversely, substituting the pyrrolidine with other heterocycles generally leads to reduced activity .
Case Studies
- Anticancer Activity : In a study involving MCF-7 breast cancer cells, the compound demonstrated a significant reduction in cell viability with an IC50 value of 0.047 µM, indicating strong anticancer properties .
- Neurodegenerative Disorders : Another study highlighted its potential as a neuroprotective agent by inhibiting PI5P4Kγ, which is implicated in neurodegeneration pathways .
- Inflammatory Diseases : The compound has also shown promise in preclinical models for inflammatory diseases by modulating key signaling pathways involved in inflammation .
Scientific Research Applications
Research indicates that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies have shown that 2-methoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can inhibit tumor cell proliferation. For example, in assays conducted on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), the compound exhibited notable cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
- Anti-inflammatory Effects : The structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Properties : Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against various bacterial strains. Studies comparing antimicrobial activity using disc diffusion methods revealed that many synthesized compounds exhibit good efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers found that the compound significantly inhibited cell growth in both A549 and MCF-7 cell lines. The mechanism of action was attributed to the modulation of signaling pathways involved in cell survival and proliferation.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial potential of this compound against common bacterial strains. The results indicated that certain derivatives showed promising antibacterial activity comparable to established antibiotics like ceftriaxone. The structure–activity relationship analysis pointed to specific substituents on the benzene ring influencing microbial inhibition rates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
Substituent Diversity: The target compound’s pyrrolidin-1-yl group at the 4-position contrasts with the chromen-2-yl () and benzo[d]oxazol-2-ylthio () groups in other derivatives. Pyrrolidine’s basicity may enhance solubility or target binding . The methoxyacetamide side chain differs from dichlorophenoxyacetamide () and biotinylated acetamide (), suggesting varied pharmacokinetic profiles.
Pharmacological Implications :
- Example 53 () demonstrates kinase inhibition with a chromen-2-yl substituent, achieving submicromolar IC₅₀ values. The target compound’s pyrrolidine group may mimic cyclic amine motifs in kinase inhibitors like imatinib .
- Compound 4c () shows moderate cytotoxicity (IC₅₀ ~10 µM) against breast cancer cells, highlighting the role of chloroaryl groups in antiproliferative activity. The absence of such groups in the target compound may reduce off-target toxicity .
Synthetic Flexibility :
- The target compound ’s synthesis likely involves N-alkylation of pyrazolo[3,4-d]pyrimidine with chloroethylacetamide intermediates, analogous to methods in for N-substituted derivatives .
Preparation Methods
Cyclocondensation of Ethyl (Ethoxymethylene)cyanoacetate
The synthesis begins with ethyl (ethoxymethylene)cyanoacetate, which undergoes cyclocondensation with hydrazine hydrate in ethanol under reflux to form ethyl 5-amino-1H-pyrazole-4-carboxylate. This intermediate is subsequently cyclized with formamide at 180°C for 6 hours to yield 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Scheme 1).
Scheme 1
$$
\text{Ethyl (ethoxymethylene)cyanoacetate} \xrightarrow{\text{Hydrazine hydrate, EtOH, reflux}} \text{Ethyl 5-amino-1H-pyrazole-4-carboxylate} \xrightarrow{\text{Formamide, 180°C}} 1H\text{-Pyrazolo}[3,4-d]\text{pyrimidin-4(5H)-one}
$$
Chlorination at Position 4
The 4-oxo group is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 4 hours), yielding 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. Excess POCl₃ is removed via vacuum distillation, and the product is purified by recrystallization from dichloromethane/n-hexane (Yield: 78–85%).
Alkylation at Position 1: Attachment of the Ethylamine Side Chain
Regioselective Alkylation
Introducing the ethylamine side chain at position 1 requires careful optimization due to competing alkylation at the more nucleophilic pyrrolidine nitrogen. A two-step protocol is employed:
- Protection of Pyrrolidine Nitrogen : The pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
- Alkylation : The protected intermediate reacts with 2-chloroethylamine hydrochloride in the presence of sodium hydride (NaH) in DMF at 0–5°C, followed by gradual warming to room temperature. Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields 1-(2-aminoethyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (Yield: 45–52%).
Acetylation with 2-Methoxyacetic Acid
Acylation Reaction
The primary amine of the ethylamine side chain is acylated with 2-methoxyacetyl chloride in dichloromethane under ice-cooled conditions, using triethylamine as a base (Scheme 3). The reaction mixture is stirred for 4 hours, followed by aqueous workup and purification via recrystallization from ethanol/water to afford the final product (Yield: 70–75%).
Scheme 3
$$
1\text{-(2-Aminoethyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo}[3,4-d]\text{pyrimidine} \xrightarrow{\text{2-Methoxyacetyl chloride, Et₃N, CH₂Cl₂}} \text{Target Compound}
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
Adding catalytic potassium iodide (KI) during alkylation accelerates the SN2 reaction between 2-chloroethylamine and the pyrazolo[3,4-d]pyrimidine core, reducing reaction time from 24 to 12 hours.
Characterization and Analytical Data
Spectral Data
Purity Assessment
High-performance liquid chromatography (HPLC) analysis under gradient conditions (acetonitrile/water with 0.1% formic acid) confirms ≥98% purity.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Answer:
Optimization involves adjusting reaction solvents, temperature, and stoichiometry. For pyrazolo[3,4-d]pyrimidine derivatives:
- Solvent Selection: Use dry acetonitrile or DMF to enhance reactivity, as seen in the synthesis of N-substituted pyrazolo[3,4-d]pyrimidines .
- Reagent Ratios: Maintain a 1:1 molar ratio of the pyrazolo[3,4-d]pyrimidin-4-one core with α-chloroacetamides to minimize side products .
- Temperature Control: Heating under reflux (e.g., 50°C) improves cyclization efficiency, as demonstrated in PROTAC synthesis .
Post-reaction, recrystallization from ethanol or acetonitrile enhances purity (>95%) .
Basic: What spectroscopic and chromatographic methods are critical for structural characterization?
Answer:
- 1H/13C NMR: Identify substituent positions via chemical shifts (e.g., pyrazolo[3,4-d]pyrimidine protons at δ 8.3–8.5 ppm) .
- HRMS (ESI): Confirm molecular weight (e.g., m/z 515.0826 for bromophenyl derivatives) .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with methanol/water gradients .
Advanced: How can regioselectivity challenges during N-alkylation be addressed?
Answer:
Regioselectivity in pyrazolo[3,4-d]pyrimidine derivatives is controlled by:
- Steric Effects: Use bulky alkyl halides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) to direct substitution to the less hindered nitrogen .
- Catalytic Additives: Anhydrous K2CO3 in DMF promotes selective alkylation at the 1-position .
- Computational Modeling: DFT calculations predict reactive sites, guiding reagent selection .
Advanced: What strategies are effective for identifying biological targets and mechanisms of action?
Answer:
- Kinase Profiling: Screen against panels (e.g., BTK, IGF-1R) using biochemical assays (IC50 determination) .
- PROTAC Design: Incorporate E3 ligase ligands (e.g., thalidomide analogs) to evaluate target degradation via Western blot (e.g., DC50 values) .
- Cellular Assays: Measure antiproliferative activity in lymphoma cell lines (e.g., Mino, JeKo-1) using MTT assays .
Basic: What safety protocols are essential for handling this compound?
Answer:
- GHS Compliance: Classify hazards per OSHA standards (e.g., H302 for oral toxicity, H315 for skin irritation) .
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent exposure .
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How can contradictory data in biological activity or synthesis yields be resolved?
Answer:
- Analytical Triangulation: Cross-validate NMR, HRMS, and X-ray crystallography to confirm structural integrity .
- Dose-Response Curves: Repeat assays across multiple concentrations to rule out false positives/negatives .
- Reaction Monitoring: Use LC-MS to track intermediates and identify yield-limiting steps (e.g., incomplete cyclization) .
Advanced: How to establish structure-activity relationships (SAR) for pyrazolo[3,4-d]pyrimidine analogs?
Answer:
- Substituent Variation: Synthesize derivatives with modified aryl/alkyl groups (e.g., phenoxy vs. trifluoromethyl) and compare IC50 values .
- Molecular Docking: Simulate binding interactions with BTK or Src kinases using AutoDock Vina .
- Meta-Analysis: Correlate logP values with cellular permeability (e.g., Caco-2 assays) to optimize pharmacokinetics .
Basic: What purification techniques maximize compound purity for in vitro studies?
Answer:
- Recrystallization: Use ethanol or acetonitrile for high recovery (>90%) and minimal impurity carryover .
- Flash Chromatography: Employ silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for rapid separation .
- Lyophilization: For hygroscopic derivatives, freeze-dry aqueous solutions to prevent hydrolysis .
Advanced: How to design PROTACs incorporating this compound for dual kinase degradation?
Answer:
- Linker Optimization: Use PEG or alkyl chains (e.g., 2-(2-ethoxyethoxy)ethyl) to balance solubility and proteasome recruitment .
- Ternary Complex Assays: Measure binding efficiency of the PROTAC-E3 ligase-kinase complex via SPR .
- In Vivo Validation: Assess pharmacokinetics in rodent models (e.g., t1/2, AUC) after oral administration .
Advanced: What pharmacokinetic parameters should be prioritized for preclinical development?
Answer:
- Bioavailability: Optimize logD (1–3) via substituent modification (e.g., methoxy groups enhance solubility) .
- Metabolic Stability: Incubate with liver microsomes to identify cytochrome P450 liabilities (e.g., CYP3A4/5) .
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction (fu >5% for efficacy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
